methyl (2Z)-3-anilino-2-[(4-methoxyphenyl)sulfonyl]acrylate
Description
Methyl (2Z)-3-anilino-2-[(4-methoxyphenyl)sulfonyl]acrylate is a substituted acrylate ester characterized by three key functional groups:
- A (4-methoxyphenyl)sulfonyl (MOS) group at position 2, which is electron-withdrawing and influences reactivity and solubility .
- A methyl ester at the terminal position, affecting lipophilicity and hydrolysis kinetics.
The Z-configuration of the double bond (C2=C3) imposes steric constraints, which can alter molecular packing in crystalline states and reactivity in synthetic pathways . This compound is of interest in medicinal and materials chemistry due to its structural similarity to bioactive acrylates and sulfonamide-based polymers .
Properties
IUPAC Name |
methyl (Z)-3-anilino-2-(4-methoxyphenyl)sulfonylprop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO5S/c1-22-14-8-10-15(11-9-14)24(20,21)16(17(19)23-2)12-18-13-6-4-3-5-7-13/h3-12,18H,1-2H3/b16-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAQSIFCHYAWMPF-VBKFSLOCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C(=CNC2=CC=CC=C2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)S(=O)(=O)/C(=C\NC2=CC=CC=C2)/C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2Z)-3-anilino-2-[(4-methoxyphenyl)sulfonyl]acrylate typically involves the reaction of aniline derivatives with methoxyphenyl sulfonyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The resulting intermediate is then esterified with methanol to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl (2Z)-3-anilino-2-[(4-methoxyphenyl)sulfonyl]acrylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The aniline group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to methyl (2Z)-3-anilino-2-[(4-methoxyphenyl)sulfonyl]acrylate exhibit antimicrobial properties. Studies have demonstrated effectiveness against various Gram-positive and Gram-negative bacteria, suggesting potential use as an antibacterial agent .
Pharmacological Potential
The compound's structure allows it to interact with multiple biological targets, making it a candidate for drug development. Its ability to form hydrogen bonds and engage in aromatic stacking interactions positions it as a promising pharmacophore for designing new therapeutic agents .
Industrial Applications
This compound is also relevant in industrial settings:
- Polymer Synthesis: The compound can serve as an intermediate in synthesizing polymers due to its reactivity.
- Dyes and Fragrances: Its unique chemical properties allow for applications in producing specialty chemicals, including dyes and fragrances .
Antibacterial Studies
A study conducted on derivatives of this compound highlighted its effectiveness against Staphylococcus aureus and Escherichia coli. The results indicated significant zones of inhibition, supporting its potential use as an antimicrobial agent .
Drug Development
Research focusing on the modification of the compound has shown promise in enhancing its efficacy against specific biological targets. By altering substituents on the phenyl rings or modifying the sulfonyl group, researchers aim to improve selectivity and potency in therapeutic applications .
Mechanism of Action
The mechanism of action of methyl (2Z)-3-anilino-2-[(4-methoxyphenyl)sulfonyl]acrylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in the Sulfonyl Group
The sulfonyl group is a critical modulator of electronic and steric properties. Key analogs include:
*Calculated based on molecular formula.
Analysis :
- The 4-methoxyphenyl group (MOS) enhances electron density via the methoxy (-OCH₃) group, favoring interactions in polar environments compared to alkyl-substituted analogs (e.g., 4-ethylphenyl) .
- 3,4-Dimethylphenyl derivatives exhibit reduced solubility due to steric bulk, limiting their utility in solution-phase reactions .
Variations in the Anilino Group
The anilino group’s substitution pattern impacts hydrogen-bonding and electronic effects:
Analysis :
- Unsubstituted anilino (target compound) offers versatility in further functionalization, such as palladium-catalyzed cross-couplings .
Ester Group and Configuration Effects
Biological Activity
Methyl (2Z)-3-anilino-2-[(4-methoxyphenyl)sulfonyl]acrylate is a compound that has garnered attention in scientific research due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance.
- Molecular Formula : C₁₇H₁₇NO₅S
- Molecular Weight : 347.4 g/mol
- CAS Number : 1327180-91-5
Biological Activity Overview
This compound has been investigated for several biological activities, including:
- Antimicrobial Properties : The compound has shown potential against various bacterial strains, indicating its usefulness in treating infections.
- Anticancer Activity : Research suggests that it may inhibit the growth of cancer cells through various mechanisms.
- Anti-inflammatory Effects : The compound is being explored for its ability to modulate inflammatory pathways.
The biological effects of this compound are believed to be mediated through:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways, which can lead to reduced inflammation and altered cell proliferation.
- Receptor Binding : It can bind to various receptors, modulating their activity and influencing cellular responses.
Antimicrobial Activity
A study conducted on the antimicrobial properties of this compound demonstrated significant inhibition against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were found to be comparable to those of established antibiotics, suggesting its potential as a new antimicrobial agent .
Anticancer Potential
Research published in a peer-reviewed journal highlighted the anticancer properties of this compound. It was tested on various cancer cell lines, showing a dose-dependent inhibition of cell proliferation. Notably, the compound exhibited cytotoxic effects at concentrations lower than those typically required for standard chemotherapeutic agents .
Anti-inflammatory Effects
In vitro studies indicated that this compound could significantly reduce the production of pro-inflammatory cytokines. This suggests its potential application in treating inflammatory diseases .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| Methyl (2Z)-3-anilino-2-[(4-chlorophenyl)sulfonyl]acrylate | Antimicrobial, anticancer | Enzyme inhibition |
| Methyl (2Z)-3-anilino-2-[(4-methylphenyl)sulfonyl]acrylate | Anti-inflammatory | Receptor modulation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
